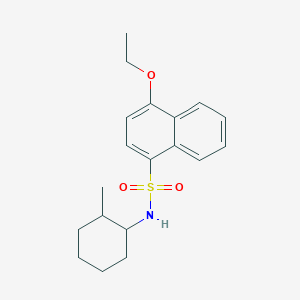
4-ethoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C19H25NO3S and a molecular weight of 347.4717 . This compound belongs to the class of naphthalene sulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-ethoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-ethoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antiparasitic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide include other naphthalene sulfonamides such as:
- N-(2-chlorophenyl)-1-naphthalene sulfonamide
- 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific ethoxy and cyclohexyl substituents, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-ethoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-3-23-18-12-13-19(16-10-6-5-9-15(16)18)24(21,22)20-17-11-7-4-8-14(17)2/h5-6,9-10,12-14,17,20H,3-4,7-8,11H2,1-2H3 |
InChI Key |
ZEENWVIQNBKDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















